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Abstract

(+)-Di-tert-butyl L-tartrate is a pivotal chiral auxiliary in modern pharmaceutical synthesis,
primarily utilized for the creation of enantiomerically pure compounds. Its application is central
to asymmetric reactions, most notably the Sharpless-Katsuki Asymmetric Epoxidation, which
provides crucial chiral building blocks for a wide array of therapeutic agents. This document
provides detailed application notes and experimental protocols for the use of (+)-Di-tert-butyl
L-tartrate and its analogs in the synthesis of chiral pharmaceutical intermediates.

Introduction

Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. Often, only one
enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be
inactive or even cause adverse effects. Consequently, the ability to synthesize single
enantiomers is of paramount importance in drug development. (+)-Di-tert-butyl L-tartrate, a
derivative of naturally occurring L-(+)-tartaric acid, serves as an effective chiral ligand in
asymmetric synthesis to achieve this goal.[1][2][3]

The most prominent application of (+)-Di-tert-butyl L-tartrate is in the Sharpless Asymmetric
Epoxidation, a Nobel Prize-winning reaction that allows for the highly enantioselective
epoxidation of primary and secondary allylic alcohols.[4][5][6] This reaction produces 2,3-
epoxyalcohols, which are versatile chiral intermediates that can be converted into a variety of
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functional groups, including diols, aminoalcohols, and ethers. These chiral building blocks are
foundational in the synthesis of numerous complex molecules, including saccharides, terpenes,
leukotrienes, pheromones, and antibiotics.[4][7]

Core Application: Sharpless Asymmetric
Epoxidation

The Sharpless Asymmetric Epoxidation utilizes a catalyst system formed in situ from
titanium(lV) isopropoxide and a chiral tartrate ester, such as (+)-Di-tert-butyl L-tartrate or (+)-
diethyl L-tartrate (DET). The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). The
choice of the L-(+)-tartrate enantiomer directs the epoxidation to one face of the double bond,
resulting in a high enantiomeric excess (ee), often exceeding 90-95%.[3][5][8][9]

The general reaction scheme is as follows:
e Reactants: An allylic alcohol, tert-butyl hydroperoxide (TBHP) as the oxidant.

o Catalyst System: Titanium(lV) isopropoxide [Ti(O'Pr)4] and (+)-Di-tert-butyl L-tartrate or (+)-
Diethyl L-tartrate.

e Product: A 2,3-epoxyalcohol with a high degree of enantiopurity.

The predictability of the stereochemical outcome is a key advantage of this method. When
using (+)-Di-tert-butyl L-tartrate, the oxygen atom is delivered to a specific face of the allylic
alcohol when oriented in a defined manner.[4][10]

Logical Workflow of Sharpless Asymmetric Epoxidation
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Caption: Workflow of the Sharpless Asymmetric Epoxidation.

Quantitative Data from Representative Syntheses

The following table summarizes quantitative data from various applications of the Sharpless
Asymmetric Epoxidation using L-(+)-tartrate derivatives.
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Application/Su . . . Enantiomeric
Chiral Ligand Yield Reference
bstrate Excess (ee)
Epoxidation of (+)-Diethyl L-
] 7% >95% [11]
Geraniol tartrate

Synthesis of (+)- (+)-Diethyl L-

_ High >95% [1]
Disparlure tartrate
Epoxidation of ]
(+)-Diethyl L-
(2)-2-Methylhept- 80% 89% [11]
tartrate
2-enol
Epoxidation of )
] ] (+)-Diethyl L-
various allylic 70-87% >90% [12]
tartrate
alcohols
Synthesis of _
(+)-Diethyl L- )
(R,R)- High >90% [8]
tartrate

phenylglycidol

Detailed Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation

This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:

« Allylic alcohol

« Titanium(lV) isopropoxide [Ti(O'Pr)4]

o (+)-Diethyl L-tartrate [(+)-DET] or (+)-Di-tert-butyl L-tartrate

e Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or
decane)

¢ Anhydrous dichloromethane (CHzCl2)
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« Powdered, activated 3A or 4A molecular sieves

¢ Quenching solution (e.g., 10% aqueous NaOH saturated with NaCl, or saturated agueous
sodium sulfite)

¢ Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
e Anhydrous magnesium sulfate or sodium sulfate

o Celite®

Procedure:

o Catalyst Preparation: a. To an oven-dried, three-necked round-bottom flask equipped with a
magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 3A or 4A molecular
sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).[9] b. Add anhydrous
dichloromethane. c. Cool the flask to -20 °C in a suitable cooling bath (e.g., dry
ice/acetonitrile).[9] d. To the stirred suspension, add titanium(IV) isopropoxide (5-10 mol%)
via syringe.[9] e. Subsequently, add (+)-diethyl L-tartrate (6-12 mol%, typically a 1.2:1 ratio to
the titanium isopropoxide). The solution will turn pale yellow.[9] f. Stir the mixture at -20 °C
for 30 minutes to facilitate the formation of the chiral catalyst complex.[9]

o Epoxidation Reaction: a. Dissolve the allylic alcohol (1 equivalent) in anhydrous
dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[9] b. Add anhydrous
tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the
temperature is maintained at -20 °C.[9] c. Monitor the reaction progress by thin-layer
chromatography (TLC). The reaction is typically complete within several hours.

e Work-up and Isolation: a. Upon completion, quench the reaction at -20 °C by the dropwise
addition of a saturated aqueous solution of sodium sulfite or a 10% NaOH solution saturated
with NaCl, pre-cooled to 0 °C.[1][9] b. Allow the mixture to warm to room temperature and stir
vigorously for at least 1 hour, which should result in the formation of a granular precipitate of
titanium salts.[9] c. Filter the mixture through a pad of Celite®, and wash the filter cake with
dichloromethane.[9] d. Transfer the filtrate to a separatory funnel and separate the organic
layer. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude epoxy alcohol.[9]
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Purification: a. Purify the crude product by flash column chromatography on silica gel to
obtain the pure 2,3-epoxyalcohol.[1]

Specific Protocol: Asymmetric Epoxidation of Geraniol

This protocol provides a specific example of the epoxidation of an allylic alcohol.[11]

Procedure:

A 500-mL round-bottom flask is charged with 200 mL of dry dichloromethane and cooled to
-23 °C.

The following are added sequentially via syringe while stirring: 5.94 mL (20 mmol) of
titanium(IV) isopropoxide and 3.43 mL (20 mmol) of L-(+)-diethyl tartrate. The mixture is
stirred for 5 minutes.

3.47 mL (20 mmol) of geraniol is then added.

Finally, approximately 11 mL of a 3.67 M solution of anhydrous tert-butyl hydroperoxide in
dichloromethane (approx. 40 mmol) is added.

The homogeneous solution is stored for approximately 18 hours at -20 °C.

For the workup, the reaction mixture is diluted with 150 mL of ether and cooled in an ice
bath. 60 mL of 1 N sodium hydroxide solution is added, and the two-phase mixture is stirred
at 0 °C for 1 hour.

The ether phase is separated, washed with brine, dried over Na2SOa4, and concentrated.

The resulting oil is purified by chromatography on silica gel to yield 2(S),3(S)-epoxygeraniol.

Application in the Synthesis of Bioactive Molecules

The chiral epoxy alcohols produced via the Sharpless Asymmetric Epoxidation are valuable

intermediates in the synthesis of a wide range of pharmaceuticals and bioactive natural

products.

Synthesis of (+)-Disparlure
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(+)-Disparlure is the sex pheromone of the gypsy moth. Its enantioselective synthesis can be
achieved using the Sharpless Asymmetric Epoxidation as a key step.[1][4]

Synthetic Strategy Overview:

o Alkene Synthesis: A (Z)-alkene precursor, (Z)-2-methyl-7-octadecene, is synthesized via a
Wittig reaction.[1]

o Asymmetric Epoxidation: The (2)-alkene is subjected to Sharpless Asymmetric Epoxidation
conditions using (+)-diethyl L-tartrate to introduce the epoxide with high enantioselectivity,
yielding (+)-Disparlure.[1]

Experimental Workflow for (+)-Disparlure Synthesis
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Step 1: Wittig Reaction
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Caption: Synthetic workflow for (+)-Disparlure.

Conclusion

(+)-Di-tert-butyl L-tartrate and its analogs are indispensable chiral auxiliaries in
pharmaceutical synthesis. Their application in the Sharpless Asymmetric Epoxidation provides
a reliable, predictable, and highly enantioselective method for the preparation of chiral 2,3-
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epoxyalcohols. These versatile intermediates serve as critical building blocks for the synthesis
of a diverse range of complex, enantiomerically pure pharmaceutical agents and other
bioactive molecules. The detailed protocols and established success of this methodology
underscore its significance for researchers, scientists, and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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